2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-2-oxoethylzinc bromide can be synthesized through the reaction of 2-methoxy-2-oxoethyl bromide with zinc in the presence of a suitable solvent such as ether. The reaction typically involves the following steps:
- Dissolution of zinc powder in ether.
- Addition of 2-methoxy-2-oxoethyl bromide to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-2-oxoethylzinc bromide may involve larger-scale equipment and more stringent control of reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-oxoethylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with 2-methoxy-2-oxoethylzinc bromide include:
Carbonyl Compounds: Such as aldehydes and ketones.
Nucleophiles: Such as amines and alcohols.
Solvents: Ether is commonly used as the solvent for these reactions.
Major Products Formed
The major products formed from reactions involving 2-methoxy-2-oxoethylzinc bromide depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols or other functionalized products .
Scientific Research Applications
2-Methoxy-2-oxoethylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceutical compounds.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-2-oxoethylzinc bromide involves its ability to act as a nucleophile or reducing agent in various chemical reactions. The compound can interact with electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-2-oxoethylzinc bromide: Similar in structure but with an ethoxy group instead of a methoxy group.
2-Methoxy-2-oxoethylzinc chloride: Similar but with a chloride ion instead of a bromide ion.
Uniqueness
2-Methoxy-2-oxoethylzinc bromide is unique due to its specific reactivity and the presence of the methoxy group, which can influence its behavior in chemical reactions. Its use in ether as a solvent also provides distinct advantages in terms of solubility and reaction conditions .
Properties
IUPAC Name |
bromozinc(1+);methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O2.BrH.Zn/c1-3(4)5-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVBCDDVCIPLPT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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